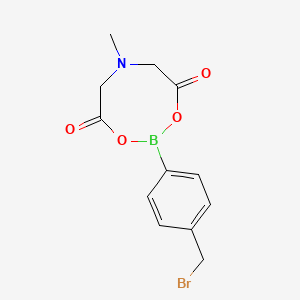
2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is an organoboron compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a dioxazaborocane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the formation of the dioxazaborocane ring. For example, the bromination of a phenyl derivative can be achieved using hydrobromic acid under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a new carbon-carbon bonded compound, while in a substitution reaction, the product would be a derivative with a different substituent replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of new pharmaceuticals due to its potential biological activity.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets. For example, in coupling reactions, the boron atom plays a crucial role in the transmetalation step, where it transfers an organic group to a metal catalyst . This process is essential for the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromomethylphenylboronic acid pinacol ester: This compound also contains a bromomethyl group and a boronic ester, making it similar in structure and reactivity.
Methyl 2-[4-(Bromomethyl)phenyl]benzoate: Another compound with a bromomethyl group attached to a phenyl ring, used in similar applications.
Uniqueness
2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C12H13BBrNO4 |
|---|---|
Peso molecular |
325.95 g/mol |
Nombre IUPAC |
2-[4-(bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C12H13BBrNO4/c1-15-7-11(16)18-13(19-12(17)8-15)10-4-2-9(6-14)3-5-10/h2-5H,6-8H2,1H3 |
Clave InChI |
LPIBQOUUDWJAFL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


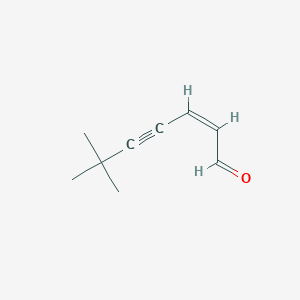
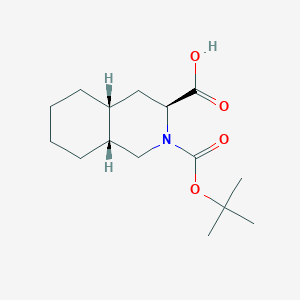
![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351607.png)
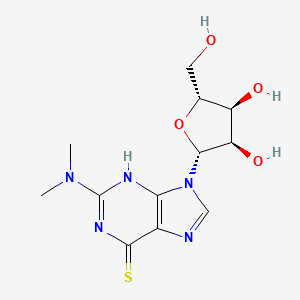
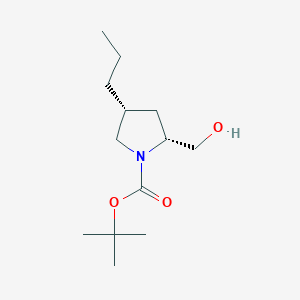
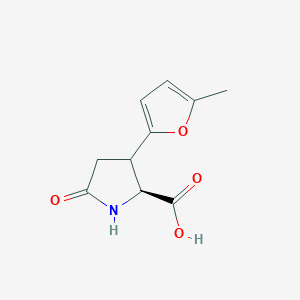

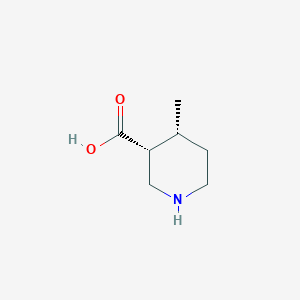
![[2-({Methyl[(pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13351626.png)
![3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351632.png)
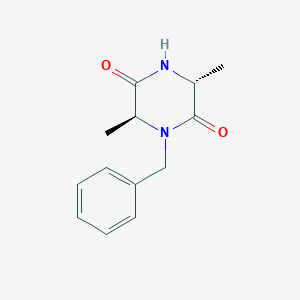
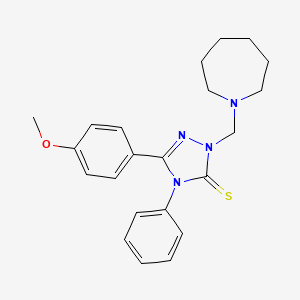
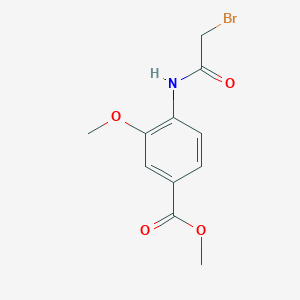
![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13351688.png)
